N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S2/c25-28(26,22-11-7-9-18-8-3-4-10-20(18)22)23-16-21(19-12-15-27-17-19)24-13-5-1-2-6-14-24/h3-4,7-12,15,17,21,23H,1-2,5-6,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRCYOHSZMZOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide compound with potential biological applications, particularly in medicinal chemistry. Its structure combines a naphthalene core with azepane and thiophene moieties, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O2S |
| Molecular Weight | 414.6 g/mol |
| CAS Number | 946305-07-3 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit various enzymes by mimicking the structure of p-amino benzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition can lead to antimicrobial activity, making it a candidate for developing new antibacterial agents .
Antimicrobial Activity
Research has shown that naphthalene-substituted sulfonamides exhibit significant antimicrobial properties. A study highlighted that compounds with naphthalene moieties are effective against various bacterial strains, suggesting that this compound may also possess similar activities .
Case Study:
In a comparative study, several sulfonamide derivatives were tested for their antibacterial efficacy. The results indicated that compounds with thiophene and azepane groups exhibited enhanced potency against Gram-positive bacteria compared to traditional sulfonamides .
GlyT1 Inhibition
Another notable aspect of this compound is its potential as a GlyT1 (glycine transporter 1) inhibitor. Research indicates that modifications in the structure of sulfonamides can lead to increased potency in inhibiting GlyT1, which is significant in treating neurological disorders . The introduction of the azepane ring in particular has been shown to enhance binding affinity, making it a valuable candidate for further development in this area.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies demonstrated favorable binding interactions with potential drug targets, indicating its viability as a therapeutic agent.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| 1AZM | -6.8 to -8.2 |
| Acetazolamide | -5.25 |
The superior binding affinities observed suggest that this compound may be more effective than established drugs like acetazolamide, particularly in targeting carbonic anhydrase .
Comparison with Similar Compounds
Key Structural Differences
- Azepane vs. Piperidine/Piperidinyl Groups : The target compound’s azepane (7-membered ring) may enhance lipophilicity and conformational flexibility compared to the 6-membered piperidine in compound 2g . This could influence membrane permeability and binding kinetics.
- Thiophene Substitution: The thiophen-3-yl group in the target contrasts with thiophen-2-yl in indole sulfonamide derivatives (e.g., ).
- However, substitution at the 2-position (as in compound 2g) may reduce steric hindrance compared to 1-substituted analogs .
Functional Implications
- Imaging Applications : PT-ADA-PPR () demonstrates that thiophen-3-yl and amine groups can enable dual-excitation imaging. The target compound’s azepane may similarly stabilize lysosomal localization but requires experimental validation .
- Antimicrobial Potential: Naphthalene sulfonamides with dimethoxyphenyl ethyl groups () exhibit antimicrobial activity, implying that the target’s naphthalene core and sulfonamide linkage could share mechanistic pathways (e.g., enzyme inhibition) .
- Pharmaceutical Relevance: The impurity profile in highlights the importance of structural precision; minor changes (e.g., methylamine vs. azepane) can determine safety and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
